molecular formula C16H17N3O3 B11701000 N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline

Cat. No.: B11701000
M. Wt: 299.32 g/mol
InChI Key: DCYPRFGGCZYRCI-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline is a Schiff base derivative synthesized via condensation of 2-methoxy-5-nitroaniline with 4-dimethylaminobenzaldehyde. The compound features a conjugated aromatic system with electron-donating (methoxy, dimethylamino) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity. Schiff bases like this are pivotal in coordination chemistry as ligands for metal complexes and in materials science for optoelectronic applications due to their tunable electronic structures .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-[(2-methoxy-5-nitrophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3O3/c1-18(2)13-6-4-12(5-7-13)11-17-15-10-14(19(20)21)8-9-16(15)22-3/h4-11H,1-3H3

InChI Key

DCYPRFGGCZYRCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methoxy-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the dimethylamino and nitro groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related nitroaniline and nitrosoaniline derivatives (Table 1). Key distinctions include:

  • Schiff Base vs. Nitrosoanilines: Unlike nitrosoanilines (e.g., compounds 2c–2l in ), which contain a nitroso (-NO) group, this compound has a nitro (-NO₂) group and a benzylidene (-CH=N-) linkage. The nitro group enhances electron-withdrawing effects, while the benzylidene moiety extends conjugation .

Physicochemical and Spectral Properties

  • Melting Points : Nitrosoanilines (e.g., 2d , mp 148–150°C; 2l , mp 162–164°C) generally exhibit lower melting points than nitroaniline derivatives due to reduced molecular symmetry and weaker intermolecular interactions.
  • Spectral Data: The nitro group in N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline would show distinct IR absorption (~1520 cm⁻¹ for NO₂ asymmetric stretching) compared to nitroso groups (~1450 cm⁻¹ for -NO). NMR signals for the benzylidene proton (-CH=N-) would appear as a singlet near δ 8.5 ppm, absent in non-Schiff base analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Functional Groups Melting Point (°C) Key Spectral Features (NMR/MS)
This compound 4-(NMe₂), 2-OMe, 5-NO₂ Schiff base, nitro Not reported δ 8.5 ppm (CH=N), HRMS: [M+H]⁺ calc. 342.12
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d ) 3-Cl, 5-OMe, 2-NO Nitroso, chloro 148–150 δ 6.8–7.4 ppm (aromatic), HRMS: [M+H]⁺ 337.05
5-Methoxy-4-methyl-2-nitroaniline (CAS 86771-76-8) 5-OMe, 4-Me, 2-NO₂ Nitro, methyl Not reported Similarity: 0.68 ()
3-Acetamido-4-methyl-2-nitrobenzoic acid (CAS 7356-52-7) 3-NHAc, 4-Me, 2-NO₂, COOH Nitro, carboxylic acid Not reported Similarity: 0.78 ()

Research Implications

The structural and electronic uniqueness of this compound positions it as a promising candidate for:

  • Coordination Chemistry : Stronger metal-binding capacity compared to nitrosoanilines due to the Schiff base linkage.
  • Optoelectronic Materials : Enhanced conjugation from the benzylidene group could improve charge-transfer properties for OLED or sensor applications.

In contrast, nitrosoanilines (e.g., 2d , 2l ) are more reactive toward electrophilic substitution, making them intermediates in dye synthesis .

Biological Activity

N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline, a Schiff base compound, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by a carbon-nitrogen double bond with significant electron-donating and electron-withdrawing groups. The presence of the dimethylamino group enhances its reactivity, while the nitro group contributes to its biological activity. This compound is primarily synthesized through the condensation of 4-(dimethylamino)benzaldehyde and 2-methoxy-5-nitroaniline in acidic conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For example, its minimum inhibitory concentration (MIC) values suggest strong activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A-549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents, indicating a promising therapeutic index .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-2310.0103
A-5490.0095

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes by binding competitively at their active sites. This prevents substrate binding and subsequent enzymatic reactions.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to cell death through apoptosis. This mechanism involves the generation of ROS, which disrupts cellular homeostasis.
  • DNA Interaction : Studies suggest that this compound can intercalate with DNA, affecting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, confirming its potential as a broad-spectrum antimicrobial agent.

Investigation into Anticancer Effects

In another study focusing on its anticancer properties, researchers treated MDA-MB-231 cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy .

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